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Compound of Interest

Compound Name: Patamostat

Cat. No.: B044767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Upamostat's performance with alternative

treatments across different indications, based on published clinical trial data. It includes

detailed experimental protocols and visual representations of signaling pathways and trial

designs to support independent validation and further research.

Mechanism of Action: Inhibition of the Urokinase-
Type Plasminogen Activator (uPA) System
Upamostat is an orally available prodrug of WX-UK1, a potent inhibitor of the serine protease

urokinase-type plasminogen activator (uPA).[1][2] The uPA system is a key player in cancer

progression, particularly in tumor invasion and metastasis.[3][4][5] uPA, upon binding to its

receptor (uPAR) on the cell surface, converts plasminogen to plasmin. Plasmin, in turn,

degrades components of the extracellular matrix (ECM) and activates other proteases like

matrix metalloproteinases (MMPs), facilitating cancer cell migration and invasion.[6][7] By

inhibiting uPA, Upamostat aims to disrupt this proteolytic cascade.[8]
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Upamostat's inhibition of the uPA signaling pathway.
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Upamostat in Pancreatic Cancer
Upamostat has been investigated as a potential treatment for locally advanced, unresectable

pancreatic cancer in combination with gemcitabine.

Comparison with Gemcitabine Monotherapy
A Phase 1 dose-escalation trial evaluated the safety and preliminary efficacy of Upamostat in

combination with gemcitabine. While this was not a direct comparative trial with a gemcitabine-

alone arm, historical data for gemcitabine monotherapy provides a benchmark for efficacy.

Efficacy Endpoint
Upamostat + Gemcitabine
(Phase 1)[9]

Gemcitabine Monotherapy
(Historical)

Best Overall Response

Partial Response (PR) 0% ~5-10%

Stable Disease (SD) 70.6% ~30-40%

Progressive Disease (PD) 23.5% ~50-60%

Selected Grade 3/4 Adverse Events Upamostat + Gemcitabine (n=17)[9]

Hematological

Leucopenia 29.4%

Neutropenia 35.3%

Thrombocytopenia 23.5%

Anemia 17.6%

Non-Hematological

Sinus Bradycardia 5.9% (possibly linked to Upamostat)

Rash 11.8%

Interstitial Lung Disease 11.8%
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Experimental Protocol: Phase 1 Dose-Escalation Study
(NCT05329597)[10]

Objective: To determine the maximum tolerated dose (MTD), safety, and preliminary efficacy

of Upamostat combined with gemcitabine.[10]

Patient Population: 17 patients with locally advanced unresectable or metastatic pancreatic

cancer.[9]

Treatment Regimen:

Upamostat was administered orally once daily at escalating doses (100, 200, 400, and

600 mg).[11]

For the first 7 days, patients received Upamostat monotherapy.[9]

This was followed by 21 days of combination treatment where gemcitabine (1000 mg/m²)

was administered on days 8 and 15.[9][11]

Subsequent 21-day cycles consisted of daily Upamostat with gemcitabine on days 1 and

8.[11]

Assessments: Safety, tumor response (RECIST 1.1), pharmacokinetics, and biomarker

analysis (CA19-9, D-dimer).[11][10]
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Workflow of the Phase 1 pancreatic cancer trial.

Upamostat in Breast Cancer
Upamostat was evaluated in a Phase 2 clinical trial for first-line treatment of HER2-negative

metastatic breast cancer, in combination with capecitabine.

Comparison with Capecitabine Monotherapy
The study directly compared the efficacy of Upamostat plus capecitabine against capecitabine

alone.

Efficacy Endpoint Upamostat + Capecitabine Capecitabine Monotherapy

Median Progression-Free

Survival (PFS)
8.3 months[12] 7.5 months[12]

6-Month PFS Rate 56%[12] 50%[12]

Note: The difference in median PFS was not statistically significant.[12]

Selected Adverse Events
(Any Grade)

Upamostat + Capecitabine Capecitabine Monotherapy

Hand-Foot Syndrome 77%[12] 46%[12]

Experimental Protocol: Phase 2 Randomized Study
Objective: To assess the efficacy and safety of Upamostat in combination with capecitabine

compared to capecitabine alone.

Patient Population: 132 women with HER2-negative metastatic breast cancer.[12]

Treatment Arms:

Arm A: Upamostat plus capecitabine.

Arm B: Capecitabine monotherapy.
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Primary Endpoint: Progression-free survival.[12]

Upamostat in COVID-19
A pilot study assessed the efficacy and safety of Upamostat for the outpatient treatment of

symptomatic COVID-19.

Comparison with Placebo
The randomized, double-blind, placebo-controlled trial evaluated two different doses of

Upamostat.

Efficacy Endpoint
Upamostat (200
mg)

Upamostat (400
mg)

Placebo

Median Time to

Sustained Recovery

from Severe

Symptoms

4 days[13][14] 3 days[13][14] 8 days[13][14]

Incidence of New

Severe Symptoms

2.4% (combined

Upamostat groups)

[13][14]

20%[13][14]

Hospitalization Rate 0%[13][14]
15% (3 patients)[13]

[14]

Safety Upamostat Placebo

Drug-Related Adverse Events
1 patient (mild skin rash) in the

400 mg group.[13][14]
Not reported

Experimental Protocol: Phase 2/3 Randomized, Placebo-
Controlled Study (NCT04723537)[15][16]

Objective: To evaluate the safety and efficacy of Upamostat in adult outpatients with COVID-

19.[15]
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Patient Population: 61 patients with symptomatic, diagnostically confirmed COVID-19 not

requiring hospitalization.[13]

Treatment Arms (Part A):

Upamostat 200 mg daily for 14 days.[16]

Upamostat 400 mg daily for 14 days.[16]

Placebo daily for 14 days.[16]

Primary Endpoint (Part A): Safety and tolerability to select a dose for Part B.[15]

Key Assessments: Daily symptom questionnaires, physical and laboratory examinations

periodically over 8 weeks.[13][16]
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Workflow of the Phase 2/3 COVID-19 outpatient trial.
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[https://www.benchchem.com/product/b044767#independent-validation-of-published-
upamostat-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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